molecular formula C12H8N2O B14320174 1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile CAS No. 111830-43-4

1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile

Cat. No.: B14320174
CAS No.: 111830-43-4
M. Wt: 196.20 g/mol
InChI Key: QKUYVNUXWNLOGT-UHFFFAOYSA-N
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Description

1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile is a chemical compound known for its unique structure and properties It is a heterocyclic compound containing a pyridine ring substituted with a phenyl group, a nitrile group, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the phenyl, nitrile, and oxo groups. One common method involves the use of a Friedel-Crafts acylation reaction followed by nitrile formation and oxidation steps. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce amines.

Scientific Research Applications

1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with DNA to affect gene expression.

Comparison with Similar Compounds

  • 1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid
  • Pyrrolidine, 1-(1-oxo-2,5-octadecadienyl)-

Comparison: 1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable for specific research and industrial purposes.

Properties

CAS No.

111830-43-4

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

1-oxido-2-phenylpyridin-1-ium-4-carbonitrile

InChI

InChI=1S/C12H8N2O/c13-9-10-6-7-14(15)12(8-10)11-4-2-1-3-5-11/h1-8H

InChI Key

QKUYVNUXWNLOGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](C=CC(=C2)C#N)[O-]

Origin of Product

United States

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